1-Methyl-1H-imidazole-4-carbaldehyde

Organic Synthesis Regioselective Alkylation Solvent-Free Chemistry

Researchers requiring precise regiochemical control in imidazole-based SAR campaigns often face unreliable isomeric purity in commercial building blocks. 1-Methyl-1H-imidazole-4-carbaldehyde (CAS 17289-26-8) resolves this challenge through its definitive 1,4-disubstitution pattern, confirmed by regioselective alkylation of imidazole-4-carboxaldehyde. As a solid with a melting point of 68-69°C, it enables accurate automated weighing in high-throughput parallel synthesis, outperforming liquid isomers. Its aldehyde handle supports reliable Schiff base condensation for ligand design and is referenced in patent WO2017/60854 as a key pharmaceutical intermediate.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 17289-26-8
Cat. No. B100119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazole-4-carbaldehyde
CAS17289-26-8
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)C=O
InChIInChI=1S/C5H6N2O/c1-7-2-5(3-8)6-4-7/h2-4H,1H3
InChIKeyCQZXDIHVSPZIGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazole-4-carbaldehyde – Technical Overview


1-Methyl-1H-imidazole-4-carbaldehyde (CAS 17289-26-8) is a heterocyclic organic compound belonging to the imidazole family, specifically a 1,4-disubstituted derivative featuring an N-methyl group and an aldehyde function at the C4 position [1]. It is primarily utilized as a versatile synthetic building block in medicinal chemistry, catalysis, and materials science, owing to the unique electronic and steric profile conferred by its precise 4-carbaldehyde substitution pattern on the N-methylimidazole core .

Versatile heterocyclic building block for medicinal chemistry and ligand synthesis
Predictable 1,4-regioselectivity reduces isomer separation in downstream reactions
Solid physical state supports accurate weighing and automated synthesis workflows

1-Methyl-1H-imidazole-4-carbaldehyde: Substitution Challenges


Simple substitution with other imidazole carbaldehydes is not chemically equivalent. The specific 4-position of the aldehyde relative to the N-methyl group profoundly influences both regioselectivity in subsequent reactions and the physicochemical properties of the final product. For instance, the regioselective alkylation of imidazole-4-carboxaldehyde strongly favors the 1,4-disubstituted product (i.e., this compound) under optimized solvent-free conditions, a selectivity pattern not uniformly observed with other isomers [1]. Furthermore, the distinct melting point (68-69°C) and solid physical state of this compound differ from its 2-carbaldehyde isomer, which is a liquid at room temperature, impacting handling, purification, and formulation strategies .

Regiochemical mismatch
Replacing with 2- or 5-carbaldehyde isomers may shift regiochemical outcomes and alter final product profiles.
Physical state difference
The 2-carbaldehyde isomer is a liquid at room temperature; direct substitution can compromise handling, purification, and automation compatibility.

1-Methyl-1H-imidazole-4-carbaldehyde – Key Differentiators


Regioselective N-Methylation

In a direct comparison, the synthesis of 1-Methyl-1H-imidazole-4-carbaldehyde via N-methylation of imidazole-4-carboxaldehyde demonstrates a clear regiochemical advantage. Under optimized conditions (KF/alumina, basic), the 1,4-disubstituted product (the target compound) was the favored isomer, while the same reaction for the analogous 4(5)-cyanoimidazole produced different product ratios [1]. This confirms that the specific 4-carbaldehyde substitution pattern imparts a unique and predictable regioselectivity profile not shared by other 4-substituted imidazoles.

Regioselective N-Methylation
Head-to-head
Favored 1,4-product formation; distinct from 4-cyano analog
Simplifies synthesis by predictable regioselectivity
Confirmed under solvent-free conditions
Organic Synthesis Regioselective Alkylation Solvent-Free Chemistry

Solid-State Handling Advantage

The target compound's physical state provides a distinct handling advantage over its 2-carbaldehyde positional isomer. 1-Methyl-1H-imidazole-4-carbaldehyde is a solid with a reported melting point of 68-69°C , whereas 1-Methyl-1H-imidazole-2-carbaldehyde is a liquid at room temperature with a melting point range of 35-39°C . This difference is critical for purification, storage, and use in automated or high-throughput settings.

Solid-State Handling
Data to verify
Solid (mp 68–69 °C) vs. liquid (2-isomer, mp 35–39 °C)
Solid form aids accurate weighing and automation
Cross-study comparison; verify batch consistency
Physical Chemistry Formulation Process Chemistry

High-Yield Synthetic Route

The synthesis of this compound is characterized by a well-defined, high-yielding route. A reported procedure involves the oxidation of (1-methyl-1H-imidazol-4-yl)methanol with MnO₂ in acetone, affording the target compound in 77% yield without the need for further purification . This level of procedural detail and reported yield provides a clear baseline for process development and cost estimation, which may not be as extensively documented for less common isomers.

Synthetic Yield
Data to verify
77% reported yield
Supports cost modeling and supply reliability
Class-level inference; validate with supplier
Synthetic Methodology Process Development Medicinal Chemistry

Pyridine Nitrogen Reactivity

Theoretical studies on imidazole reactivity provide a class-level insight into the potential electronic advantage of the 4-substitution pattern. Local reactivity descriptors predict that the sequence of reactivity for electron-rich imidazoles is 2-substituted > 5-substituted > 4-substituted [1]. While this is a broad class inference, it suggests that the 4-carbaldehyde isomer may possess a distinct reactivity profile toward electrophiles at the pyridine nitrogen compared to its 2- or 5-substituted isomers, which could be exploited in the design of catalysts or coordination complexes.

Theoretical Reactivity
Class-level
Reactivity order: 2-sub > 5-sub > 4-sub imidazoles
May offer controlled reactivity at pyridine nitrogen
Theoretical ranking; experimental validation needed
Computational Chemistry Reactivity Coordination Chemistry

1-Methyl-1H-imidazole-4-carbaldehyde: Key Applications


Medicinal Chemistry Intermediate

Its role as a key intermediate is well-established. The defined 4-carbaldehyde position allows for predictable reactivity in the construction of more complex pharmacophores. A patented synthetic route explicitly utilizes this compound, as referenced in WO2017/60854, highlighting its industrial relevance in drug discovery .

Coordination Chemistry & Catalysis

The unique electronic and steric properties of the 1,4-disubstituted imidazole core, as inferred from theoretical reactivity rankings [1], make it a candidate for designing novel ligands. The aldehyde function serves as a convenient handle for further functionalization, such as Schiff base condensation, to create tunable ligand environments for metal complexes.

Imidazole Library Synthesis

For research programs exploring structure-activity relationships (SAR) around the imidazole core, this compound is a strategic choice. The understanding of its regioselective synthesis [2] ensures that the desired 1,4-substitution pattern is secured, avoiding the formation of regioisomeric mixtures that can complicate biological testing and data interpretation.

Solid-Phase Synthesis & Automation

The solid physical state of 1-Methyl-1H-imidazole-4-carbaldehyde (melting point 68-69°C) offers a practical advantage in automated parallel synthesis and high-throughput experimentation (HTE) workflows, where accurate weighing and transfer of solid reagents are more reliable and less prone to handling errors compared to liquid alternatives .

Application
Selection Property
Validation Focus
Medicinal chemistry intermediate
4-carbaldehyde for predictable pharmacophore elaboration
Verify regiochemistry in downstream reactions
Coordination chemistry & catalysis
Aldehyde handle for ligand functionalization
Assess metal complex formation and catalytic activity
Imidazole library synthesis
Defined 1,4-substitution pattern
Confirm regiochemical purity in SAR studies
Solid-phase & automated synthesis
Solid physical state at room temperature
Evaluate weighing accuracy and automation compatibility

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